molecular formula C19H36O3 B1201486 Methyl 9,10-epoxystearate CAS No. 2500-59-6

Methyl 9,10-epoxystearate

Cat. No. B1201486
CAS RN: 2500-59-6
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 9,10-epoxystearate involves catalytic copolymerization with cyclic anhydrides under neat conditions, showcasing the use of sustainable methods with low catalyst loadings and no added solvent. This process yields polyesters with low glass transition temperatures, utilizing renewable resources and achieving narrow molecular weight distributions (Biermann et al., 2016).

Molecular Structure Analysis

NMR chemical shift reagents have been pivotal in the structural determination of methyl 9,10-epoxystearate, expanding the structural information obtainable from NMR studies. This approach has clarified the molecular structure of various derivatives of methyl oleate and elaidate, including methyl 9,10-epoxystearate (Wineburg & Swern, 1974).

Chemical Reactions and Properties

Methyl 9,10-epoxystearate undergoes an efficient ring-opening reaction promoted by synthetic acid saponite clays, resulting in high conversion rates and selectivity towards the production of vicinal hydroxyether, methyl methoxyhydroxystearate. This reaction demonstrates the compound's reactivity and potential for chemical modification (Guidotti et al., 2009).

Physical Properties Analysis

The physical properties of methyl 9,10-epoxystearate and its derivatives have been explored through the preparation and evaluation of α-hydroxy ethers, which exhibit favorable low-temperature performance. This study highlights the compound's potential in applications requiring specific physical properties, such as low-temperature lubricants or additives (Moser & Erhan, 2007).

Chemical Properties Analysis

The acid-catalyzed conversion of epoxyesters to hydroxyesters showcases the chemical versatility of methyl 9,10-epoxystearate. This transformation involves the treatment with aqueous acid, leading to high yields of 9,10-dihydroxystearates while maintaining the ester functions. Such reactions underline the compound's potential for chemical modifications and its utility in synthesizing a range of chemically diverse products (Maerker et al., 1964).

Scientific Research Applications

  • Ring Opening Reactions : Methyl 9,10-epoxystearate can undergo efficient ring opening reactions when promoted by synthetic acid saponite clays. This process results in the formation of vicinal hydroxyether, methyl methoxyhydroxystearate, with high selectivity and conversion rates (Guidotti et al., 2009).

  • Copolymerization for Polyester Production : This compound is also used in the solvent-free copolymerization with cyclic anhydrides to form polyesters with low glass transition temperatures. These polyesters are notable for their sustainable aspects and the potential for synthesizing new highly branched polyesters (Biermann et al., 2016).

  • Conversion to Hydroxyesters : Acid-catalyzed conversion of epoxyesters to hydroxyesters is another application. For instance, treating Methyl 9,10-epoxystearate with diluted acid yields methyl 9,10-dihydroxystearate in high yield, maintaining the ester functions intact (Maerker et al., 1964).

  • NMR Chemical Shift Reagents in Structural Determination : The use of chemical shift reagents in NMR studies of derivatives of methyl oleate and elaidate, including Methyl 9,10-epoxystearate, helps in obtaining structural information (Wineburg & Swern, 1974).

  • Production of Nonionic Detergents : Alkylolamides prepared from Methyl 9,10-epoxystearate serve in the production of nonionic detergents. These detergents are useful in heavy-duty cleaning compounds, including automatic liquid dishwasher formulations (Johnson, 1966).

  • Plant Defense Mechanisms : This compound plays a role in plant defense, as it can be hydroxylated on the terminal methyl by microsomes expressing CYP94A1, suggesting a potential role in plant-pathogen interactions (Pinot et al., 2000).

  • Direct Cleavage with Periodic Acid : Methyl esters of epoxidized fatty acids, including Methyl 9,10-epoxystearate, can be directly cleaved with paraperiodic acid to produce aldehydes and methyl azelaaldehydate (Maerker & Haeberer, 1966).

  • Enzymatic Reactions in Biochemistry : Studies on soybean fatty acid epoxide hydrolase show that it catalyzes the addition of water across the oxirane ring of cis-9,10-epoxystearic acid, indicating a potential biochemical application in analyzing enzyme behavior and selectivity (Blée & Schuber, 1992).

Safety And Hazards

When handling “Methyl 9,10-epoxystearate”, it’s important to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate . This indicates a promising future direction for the industrial production of “Methyl 9,10-epoxystearate” and its derivatives .

properties

IUPAC Name

methyl 8-(3-octyloxiran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHHLOGFDZBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9,10-epoxystearate

CAS RN

2500-59-6
Record name Methyl 9,10-epoxyoctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2500-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9,10-epoxystearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.909
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Synthesis routes and methods

Procedure details

Methyl oleate (1) (5.0 g; 0.017 mol) (89%) (ITERG) and meta-chloroperbenzoic acid (mCPBA) (4.3 g; 0.025 mol) (Aldrich) were dissolved in dichloromethane (J. T. Baker) (100 mL) and the reaction mixture was mixed under agitation at ambient temperature for 5 hours. The reaction mixture was then filtered and the collected solution was washed with saturated aqueous sodium bicarbonate (3×50 mL) (Aldrich) then with water (3×50 mL). The organic layer was separated and dried over anhydrous sodium sulfate. Finally, the solvent was removed by evaporation under rotation to obtain the intermediate compound 2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
U Biermann, A Sehlinger, MAR Meier… - European Journal of …, 2016 - Wiley Online Library
The solvent‐free copolymerization of methyl 9,10‐epoxystearate 1 with different cyclic anhydrides, such as phthalic anhydride 2, succinic anhydride 3, maleic anhydride 4, or the Diels‐…
Number of citations: 24 onlinelibrary.wiley.com
M Lu, L Peng, Q Xie, Y Nie, X Liu… - European Journal of …, 2018 - Wiley Online Library
At present, the utilization of grease has attracted more and more attention. This article presents a simple method that efficiently cleaves methyl oleate‐derived methyl 9,10‐…
Number of citations: 10 onlinelibrary.wiley.com
GA Ulsaker, G Teien - Analyst, 1984 - pubs.rsc.org
Recently, 9, lO-epoxystearate (9, lO-epoxyoctadecanoate) was identified in blood stored in poly (viny1 chloride)(PVC) bags and its presence in the PVC material was confirmed. …
Number of citations: 8 pubs.rsc.org
J Vondran, T Benninghoff… - European Journal of …, 2022 - Wiley Online Library
The sequence of the homogeneously Ru‐catalyzed epoxidation of methyl oleate and acid‐catalyzed hydrolysis of the corresponding epoxide methyl 9,10‐epoxy stearate is successfully …
Number of citations: 2 onlinelibrary.wiley.com
G Maerker, ET Haeberer… - Journal of the American Oil …, 1966 - Wiley Online Library
Epoxidation of methyl linoleate results in the formation of two stereoisomeric methyl 9,10:12,13‐diepoxystearates. The previously well‐known isomer, mp 32C, represents only 60% of …
Number of citations: 30 aocs.onlinelibrary.wiley.com
P Fahistadius - Lipids, 1988 - Springer
Racemiccis-9,10-epoxystearic acid was isolated from total lipids of human leukocytes. Identification of the epoxy acid was based mainly on gas liquid chromatographicmass …
Number of citations: 22 link.springer.com
G Márquez-Ruiz, F Holgado, MV Ruiz-Méndez… - Foods, 2021 - mdpi.com
Chemical changes occurring in dietary lipid oxidation compounds throughout the gastrointestinal tract are practically unknown. The first site for potential chemical modifications is the …
Number of citations: 3 www.mdpi.com
E Jungermann, PE Spoerri - Journal of the American Chemical …, 1953 - ACS Publications
A mixture of methyl 9, 10 (10, 9-)-chlorohydroxystearates was prepared by converting methyl oleate to the epoxide and then allowing this compound to react with hydrogen chloride in …
Number of citations: 16 pubs.acs.org
M Guidotti, R Psaro, N Ravasio, M Sgobba… - Green …, 2009 - pubs.rsc.org
The acid-catalysed reaction of methyl 9,10-epoxystearate ring opening using synthetic saponite acid clay as catalyst, has been studied for the first time. In the presence of methanol, 90…
Number of citations: 32 pubs.rsc.org
S Summerer, A Hanano, S Utsumi, M Arand… - Biochemical …, 2002 - portlandpress.com
cis-9,10-Epoxystearic acid was used as a tool to probe the active sites of epoxide hydrolases (EHs) of mammalian and plant origin. We have compared the stereochemical features of …
Number of citations: 36 portlandpress.com

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